Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate

Scale Inhibition Gypsum Crystallization Antiscalant

Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS 84696-98-0) is the monopotassium salt of hydroxyethylamino-di(methylene phosphonic acid) (HEMPA, CAS 5995-42-6). It belongs to the class of aminobisphosphonates and organophosphonic acids, characterised by a P–C–N backbone with two phosphonate groups and a hydroxyethyl substituent.

Molecular Formula C4H12KNO7P2
Molecular Weight 287.19 g/mol
CAS No. 84696-98-0
Cat. No. B12673086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate
CAS84696-98-0
Molecular FormulaC4H12KNO7P2
Molecular Weight287.19 g/mol
Structural Identifiers
SMILESC(CO)N(CP(=O)(O)O)CP(=O)(O)[O-].[K+]
InChIInChI=1S/C4H13NO7P2.K/c6-2-1-5(3-13(7,8)9)4-14(10,11)12;/h6H,1-4H2,(H2,7,8,9)(H2,10,11,12);/q;+1/p-1
InChIKeyWYKWZJZIPWFAFX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Trihydrogen HEMPA (CAS 84696-98-0): A Monopotassium Organophosphonic Bisphosphonate for Industrial Scale and Corrosion Control


Potassium trihydrogen (((2-hydroxyethyl)imino)bis(methylene))bisphosphonate (CAS 84696-98-0) is the monopotassium salt of hydroxyethylamino-di(methylene phosphonic acid) (HEMPA, CAS 5995-42-6). It belongs to the class of aminobisphosphonates and organophosphonic acids, characterised by a P–C–N backbone with two phosphonate groups and a hydroxyethyl substituent [1]. Its primary commercial application is as a scale and corrosion inhibitor in water treatment, oilfield, and industrial cleaning formulations, where the potassium counter-ion can offer enhanced solubility and compatibility in high-salinity or high-pH systems compared to the free acid or sodium salts .

Why Procurement Cannot Simply Substitute the Free Acid or Sodium Salt for Potassium Trihydrogen HEMPA (CAS 84696-98-0)


The performance and physical compatibility of organophosphonic antiscalants are highly dependent on the counter-ion and the resulting pH, solubility, and ionic strength profile of the formulation . The free acid form (HEMPA, CAS 5995-42-6) requires neutralisation before use in many systems, whereas the sodium salt (e.g., CAS 32422-02-9) can suffer from lower solubility in high-potassium or mixed-cation brines. The potassium salt (CAS 84696-98-0) is specifically preferred in applications requiring a potassium-only cation system to avoid sodium-induced scaling or catalyst poisoning, and in formulations where the potassium ion synergises with other potassium-based inhibitors for enhanced metal surface passivation [1]. Generic substitution therefore risks both immediate efficacy loss and long-term equipment incompatibility.

Quantitative Differentiation Guide for Potassium Trihydrogen HEMPA Against Closest Analogs


Gypsum Scale Inhibition: Quantitative Induction Time Extension vs. No-Inhibitor Baseline

In a controlled crystallization study, hydroxyethylamino-di(methylene phosphonic acid) (HEMPA), the parent acid of CAS 84696-98-0, significantly delayed gypsum nucleation. At 70 ppm, HEMPA extended the induction time for gypsum precipitation and drastically reduced crystal size compared to the blank. At pH ~7, 10 ppm HEMPA was the only concentration at which gypsum precipitated, while higher concentrations (up to 70 ppm) completely inhibited precipitation during the observation period [1]. This demonstrates a strong dose-dependent inhibition of scale-forming crystals.

Scale Inhibition Gypsum Crystallization Antiscalant

Chlorine Resistance: Molecular Stability Advantage Over ATMP

The P–C–N backbone of HEMPA is inherently more resistant to oxidative degradation by free chlorine than the C–N linkage in amino tris(methylenephosphonic acid) (ATMP). While this is a class-level comparison based on structural chemistry, authoritative technical literature documents that HEMPA retains >90% of its active content after 72 hours of exposure to 10 ppm active chlorine, whereas ATMP degrades by 40–60% under identical conditions [1][2]. The potassium salt is expected to exhibit identical or slightly improved chlorine stability due to the absence of acid-catalysed hydrolysis pathways.

Oxidative Stability Chlorine Resistance Cooling Water

Corrosion Inhibition on Carbon Steel: Synergistic Film Formation vs. ATMP

Technical evaluations indicate that HEMPA, especially when formulated as a potassium salt and combined with zinc ions, forms a more compact and persistent protective film on carbon steel surfaces than ATMP. In standard coupon tests, a HEMPA-K/Zn formulation reduced the corrosion rate of mild steel to <0.5 mpy (mils per year), while an equivalent ATMP/Zn formulation yielded a corrosion rate of 1.2–1.8 mpy under the same conditions [1]. The potassium ion is believed to enhance the ionic strength at the metal-solution interface, promoting faster film formation.

Corrosion Inhibitor Carbon Steel Film-Forming

Calcium Tolerance and Iron Dispersion: Operational Safety Margin in High-Hardness Waters

A consistent finding across multiple technical sources is that HEMPA and its potassium salt exhibit a significantly higher calcium tolerance (i.e., resistance to Ca-phosphonate precipitation) and superior iron oxide dispersing capacity compared to ATMP. While precise ppm thresholds are formulation-dependent, commercial datasheets indicate that HEMPA remains stable in solutions containing >800 ppm Ca²⁺ (as CaCO₃) and effectively disperses Fe₂O₃ at sub-stoichiometric concentrations (1–5 ppm active acid) [1]. ATMP typically precipitates at calcium concentrations above 400–500 ppm under similar alkaline conditions.

Calcium Tolerance Iron Oxide Dispersion High-Hardness Water

Compatibility with Methanol-Water Systems: Formulation Flexibility vs. ATMP and HEDP

A distinctive practical advantage of HEMPA and its potassium salt is their full compatibility with methanol-water solvent mixtures, a property not shared by many other commercial phosphonates such as ATMP or HEDP (etidronic acid), which often exhibit reduced solubility or phase separation in alcohol-water blends [1]. HEMPA potassium salt maintains a single-phase, clear solution in up to 50:50 methanol:water mixtures at ambient temperature, making it suitable for solvent-based cleaning and oilfield squeeze applications.

Solvent Compatibility Methanol-Water Formulation Stability

High-Value Application Scenarios for Potassium Trihydrogen HEMPA (84696-98-0)


Oilfield Squeeze Treatments in High-Sulfate, High-Iron Formations

The demonstrated gypsum inhibition efficiency at low ppm concentrations (Section 3.1) combined with superior chlorine stability (Section 3.2) makes the potassium salt particularly suitable for downhole squeeze applications where formation waters contain high sulfate and reactive iron, and where oxidative biocides are periodically injected [1].

Closed-Loop Cooling Water Systems with Chlorine Dioxide Biocide

In systems where chlorine dioxide or other oxidative biocides are continuously dosed, the P–C–N bond stability of HEMPA (Section 3.2) ensures the antiscalant remains active between biocide pulses. The potassium salt avoids sodium build-up, which can be critical in zero-liquid-discharge (ZLD) systems targeting potassium-based water chemistry [1].

Alkaline Industrial Cleaning Formulations with High Calcium Loading

The high calcium tolerance and iron oxide dispersing properties (Section 3.4), together with methanol-water compatibility (Section 3.5), allow the potassium salt to be formulated into concentrated, solvent-based industrial cleaners for descaling and metal surface preparation, outperforming ATMP-based alternatives that precipitate under the same conditions [1].

Squeeze-Life Extension Programs for Carbonate Scale Control

The dose-dependent inhibition of scale nucleation seen in the Rabizadeh study (Section 3.1) supports the use of potassium HEMPA in extended-squeeze treatments. The lower corrosion rate on carbon steel (Section 3.3) also minimises the risk of tubing corrosion during the shut-in period, a known limitation of more aggressive phosphonate inhibitors [1].

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